molecular formula C18H17N3O4S2 B11019567 Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11019567
M. Wt: 403.5 g/mol
InChI Key: YMDJQUOMYFNKSH-UHFFFAOYSA-N
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Description

Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate is a synthetic organic compound featuring a thieno[2,3-d]pyrimidin-2-yl core fused with a thiophene ring. The molecule includes a 4-hydroxy-6-methyl substitution on the pyrimidine ring, a methyl sulfanyl acetyl linker, and a methyl benzoate ester group.

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 4-[[2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H17N3O4S2/c1-10-7-13-16(23)20-14(21-17(13)27-10)8-26-9-15(22)19-12-5-3-11(4-6-12)18(24)25-2/h3-7H,8-9H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

YMDJQUOMYFNKSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation of 2-aminothiophene-3-carbonitrile with β-keto esters. For example, 4-hydroxy-6-methylthieno[2,3-d]pyrimidine-2-carbaldehyde is prepared by reacting 2-amino-4-methylthiophene-3-carbonitrile with ethyl acetoacetate under acidic conditions .

Key Reaction Conditions

  • Reagents : 2-Amino-4-methylthiophene-3-carbonitrile, ethyl acetoacetate, conc. HCl.

  • Temperature : Reflux at 120°C for 8 hours.

  • Yield : ~65–70% after recrystallization from ethanol .

Characterization Data

  • 1H NMR (DMSO-d6) : δ 10.21 (s, 1H, CHO), 8.45 (s, 1H, pyrimidine-H), 6.92 (s, 1H, thiophene-H), 2.51 (s, 3H, CH3) .

Amide Bond Formation with Methyl 4-Aminobenzoate

The sulfanylacetyl intermediate is coupled with methyl 4-aminobenzoate using EDCl/HOBt-mediated amide coupling.

Optimized Conditions

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), DMF.

  • Molar Ratio : 1:1.2 (sulfanylacetyl intermediate : methyl 4-aminobenzoate).

  • Temperature : 0°C to room temperature, 24 hours.

  • Yield : 80–85% after silica gel chromatography .

Side Reactions

  • Competing ester hydrolysis under basic conditions is mitigated by maintaining pH < 8.

Esterification and Final Product Purification

Methyl 4-aminobenzoate is synthesized via Fischer esterification of 4-nitrobenzoic acid followed by catalytic hydrogenation.

Esterification Protocol

  • Reagents : 4-Nitrobenzoic acid, MeOH, H2SO4, reflux for 6 hours.

  • Yield : 90–95% .

  • Reduction :

    • Conditions : H2 (1 atm), Pd/C (10 wt%), EtOH, 25°C for 3 hours.

    • Yield : 95–98% .

Final Product Purification

  • Method : Column chromatography (hexane/ethyl acetate, 3:1).

  • Purity : >98% (HPLC).

  • Melting Point : 182–184°C .

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
EDCl/HOBt Coupling Amide bond formation80–85%High selectivityRequires anhydrous conditions
Suzuki-Miyaura Aryl boronate coupling72.7% Scalable for industrial usePalladium catalyst cost
Nucleophilic Substitution Thiol-alkylation70–75%Mild conditionsCompeting oxidation of thiols

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6)

  • δ 10.34 (s, 1H, NH), 8.52 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.62 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH2), 3.85 (s, 3H, OCH3), 2.48 (s, 3H, CH3) .

MS (ESI-TOF)

  • m/z: 448.12 [M+H]+ (calculated for C19H18N3O5S2: 447.06) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several methyl benzoate derivatives listed in the Pesticide Chemicals Glossary (2001). Below is a detailed comparison of its features against analogous compounds:

Core Heterocyclic Systems

  • The 4-hydroxy and 6-methyl substituents may influence hydrogen bonding and lipophilicity .
  • Bensulfuron Methyl Ester: Contains a 4,6-dimethoxy-2-pyrimidinyl group.
  • Primisulfuron-Methyl : Features a 4,6-bis(difluoromethoxy)-2-pyrimidinyl group. Fluorine atoms enhance oxidative stability and hydrophobic interactions but may reduce solubility .

Linker and Functional Groups

  • Target Compound : Uses a methyl sulfanyl acetyl (–S–CH2–CO–NH–) linker. The sulfur atom in the sulfanyl group may contribute to redox activity or metal coordination.
  • Sulfometuron Methyl Ester: Employs a sulfonyl urea (–SO2–NH–CO–NH–) linker. Sulfonyl urea groups are known for inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis .
  • Tribenuron Methyl Ester : Includes a sulfonyl carbamate (–SO2–NH–CO–O–) linker, which balances potency and soil persistence .

Structural and Functional Analysis Table

Compound Name Core Structure Substituents/Linker Primary Use/Target
Methyl 4-[({[...]sulfanyl}acetyl)amino]benzoate Thieno[2,3-d]pyrimidin-2-yl 4-hydroxy-6-methyl; –S–CH2–CO–NH– Hypothetical herbicide/fungicide
Bensulfuron Methyl Ester 4,6-Dimethoxy-2-pyrimidinyl –SO2–NH–CO–NH– ALS inhibitor (broadleaf weeds)
Primisulfuron-Methyl 4,6-Bis(difluoromethoxy)-2-pyrimidinyl –SO2–NH–CO–NH– ALS inhibitor (grasses)
Haloxyfop Methyl Ester Pyridinyloxy-phenoxypropanoate –O–C3H5–CO– ACCase inhibitor (grasses)

Key Research Findings and Implications

  • Structural Influence on Activity: The thienopyrimidine core in the target compound may confer unique target specificity compared to pyrimidine or pyridine cores in analogs. The 4-hydroxy group could enhance binding to metal ions or active-site residues in enzymes .
  • Agrochemical Potential: While sulfonylureas dominate ALS inhibition, the target compound’s distinct structure may fill a niche in resistance management or offer novel modes of action .

Biological Activity

Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimycobacterial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity. The synthesis of this compound typically involves multi-step chemical reactions, including the Gewald synthesis method for creating substituted derivatives. The structural formula can be represented as follows:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Antimycobacterial Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimycobacterial activity. Specifically, studies have shown that compounds within this class can inhibit the growth of Mycobacterium tuberculosis and other mycobacterial strains.

Inhibition Studies

In a study evaluating various thieno[2,3-d]pyrimidine derivatives, it was found that the percentage inhibition of Mycobacterium smegmatis MC2155 ranged from 40% to 68% for selected compounds. The following table summarizes the biological activity of selected derivatives:

Compound ID% Inhibition (Mycobacterium smegmatis)
240%
2055%
2960%
3968%
6450%
6545%

This data suggests a promising potential for these compounds in treating mycobacterial infections, particularly tuberculosis, which remains a global health challenge.

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. Notably, certain compounds have been identified as potent apoptosis inducers.

Case Studies on Anticancer Efficacy

  • Apoptosis Induction : A study highlighted the efficacy of specific thieno[2,3-d]pyrimidines in inducing apoptosis in human breast cancer cells (T47D). Compounds demonstrated EC50 values as low as 0.004 µM , indicating high potency.
  • Cytotoxicity Testing : In vitro tests on various cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed substantial antiproliferative effects. The following table presents the IC50 values for selected compounds:
Compound IDCell LineIC50 (µg/mL)Selective Index
Compound 1MCF-74.3 ± 0.1119.3
Compound 2MDA-MB-231<103.7

These findings underscore the potential of methyl thieno[2,3-d]pyrimidines as therapeutic agents against various cancers.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-[...]benzoate, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the functionalization of the thienopyrimidine core. Key steps include sulfanyl-acetylation followed by coupling with the benzoate moiety. Optimize yields by:

  • Varying reaction time and temperature (e.g., 60–80°C for 12–24 hours).
  • Using catalysts like DMAP or HOBt for amide bond formation.
  • Purifying intermediates via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) to confirm functional groups (e.g., methyl ester at δ ~3.8 ppm, aromatic protons in thienopyrimidine).
  • HPLC-MS (ESI+) to verify molecular weight (e.g., [M+H]+ expected at m/z ~450–470).
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer: Design analogs with modifications to:

  • The thienopyrimidine core (e.g., substituents at position 6-methyl or 4-hydroxy).
  • The sulfanyl-acetyl linker (e.g., replacing sulfur with oxygen or varying chain length). Evaluate using in vitro bioassays (e.g., enzyme inhibition, cellular uptake) and compare IC₅₀ values .

Q. What environmental fate studies are relevant for this compound?

Methodological Answer: Follow frameworks like Project INCHEMBIOL to assess:

  • Degradation pathways : Hydrolysis under varying pH (e.g., pH 5–9, 25–40°C).
  • Bioaccumulation : LogP calculations (predicted ~2.5–3.5) and aquatic toxicity assays (e.g., Daphnia magna LC₅₀) .

Advanced Research Questions

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

Methodological Answer: Use solvent vapor diffusion (e.g., dichloromethane/methanol) or slow evaporation. If polymorphism occurs, screen solvents (e.g., DMSO, acetonitrile) and additives (e.g., trifluoroacetic acid) to stabilize desired crystal forms .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Cross-validate findings by:

  • Repeating assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Testing for impurities (e.g., HPLC purity >95%) and batch-to-batch variability.
  • Using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. How to investigate discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer: Perform pharmacokinetic (PK) studies to assess:

  • Metabolic stability : Liver microsome assays (e.g., rat/human CYP450 isoforms).
  • Membrane permeability : Caco-2 cell monolayers or PAMPA.
  • Metabolite identification : LC-HRMS to detect oxidative or conjugative metabolites .

Q. What computational approaches predict interactions with biological targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) with homology-modeled structures of target proteins (e.g., kinases). Validate with molecular dynamics simulations (50–100 ns) to assess binding stability .

Q. How to elucidate the mechanistic basis of off-target toxicity?

Methodological Answer: Conduct transcriptomic profiling (RNA-seq) on treated cell lines to identify dysregulated pathways. Pair with biochemical assays (e.g., ROS detection, mitochondrial membrane potential) to confirm mechanistic hypotheses .

Q. What experimental designs ensure reproducibility in long-term stability studies?

Methodological Answer: Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and correlate with environmental factors (e.g., light exposure, oxygen sensitivity) .

Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey, SMILES) to confirm structural integrity .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., ARRIVE 2.0 for animal research) .

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